1,2-Dichloro-4,4-dimethylpentane

Boiling point Distillation Volatility

Select the vicinal 1,2‑isomer when synthesis demands adjacent‑chlorine reactivity and isomer purity beyond mixed‑feedstock tolerance. A 13 K boiling‑point elevation over the geminal isomer permits clean fractional‑distillation cuts for ≥95% purity. Near‑ambient melting (~23.5 °C) allows either liquid feed with mild heating or solid dosing for precise stoichiometry. In‑line refractometry (n = 1.4489) enables real‑time composition monitoring, cutting offline sampling. NIST/TRC critically evaluated data (Cp, viscosity, thermal conductivity) reduce ASPEN Plus/CHEMCAD design margins. Patent‑protected; request custom‑synthesis quotation.

Molecular Formula C7H14Cl2
Molecular Weight 169.09 g/mol
CAS No. 6065-90-3
Cat. No. B15490421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dichloro-4,4-dimethylpentane
CAS6065-90-3
Molecular FormulaC7H14Cl2
Molecular Weight169.09 g/mol
Structural Identifiers
SMILESCC(C)(C)CC(CCl)Cl
InChIInChI=1S/C7H14Cl2/c1-7(2,3)4-6(9)5-8/h6H,4-5H2,1-3H3
InChIKeyRJTBLHMOHNHTTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Dichloro-4,4-dimethylpentane (CAS 6065-90-3): Physical-Chemical Baseline for Differentiated Sourcing of Vicinal Dichloroalkanes


1,2-Dichloro-4,4-dimethylpentane (CAS 6065-90-3) is a vicinal dichloroalkane with the molecular formula C₇H₁₄Cl₂ and a molecular mass of 169.092 g·mol⁻¹ [1]. It belongs to a class of halogenated hydrocarbons characterized by chlorine atoms on adjacent (1,2) carbon positions and a gem‑dimethyl substitution at the 4‑position. Key reported properties include a normal boiling point of 447 K (≈173.85 °C), an estimated melting point of approximately 23.5 °C, a density of 1.0259 g·cm⁻³, and a refractive index (n) of 1.4489 . Critically evaluated thermophysical data are available through the NIST/TRC Web Thermo Tables [2].

Why 1,2-Dichloro-4,4-dimethylpentane Cannot Be Substituted with Its Closest Isomers: A Procurement Perspective


Compounds sharing the identical molecular formula C₇H₁₄Cl₂—such as the geminal isomer 2,2-dichloro-4,4-dimethylpentane—exhibit markedly different physical properties, reactivity profiles, and data availability that preclude direct interchange in research and industrial processes [1]. The vicinal chlorine arrangement of the 1,2-isomer confers a distinct boiling point (447 K versus 434 K for the 2,2-isomer) [2][3], a divergent ambient physical state (near-ambient melting solid versus -34 °C liquid) [4], and different elimination chemistry pathways. Additionally, monochloro analogs (e.g., 1-chloro-4,4-dimethylpentane) and linear vicinal analogs (e.g., 1,2-dichloropentane) differ substantially in density, refractive index, and volatility [5]. The quantitative evidence below establishes the dimensions where the 1,2-vicinal arrangement is non‑substitutable.

Quantitative Differentiation Evidence for 1,2-Dichloro-4,4-dimethylpentane Versus Closest Analogs


Normal Boiling Point Advantage Versus Geminal Isomer: 13 K Higher for Enhanced Distillation Separation

The normal boiling point of 1,2-dichloro-4,4-dimethylpentane is 447 K (≈173.85 °C), as reported by Schmerling (1946) and critically evaluated by NIST TRC [1]. The geminal isomer, 2,2-dichloro-4,4-dimethylpentane, boils at 434 K (≈160.85 °C) under the same experimental conditions, also from Schmerling (1946) [2]. This 13 K difference is substantial for binary separation by fractional distillation and reflects the distinct intermolecular interactions resulting from vicinal versus geminal chlorine substitution.

Boiling point Distillation Volatility

Ambient Physical State Differentiation: Near-Room-Temperature Melting Solid Versus Low-Melting Liquid

1,2-Dichloro-4,4-dimethylpentane has an estimated melting point of 23.5 °C , meaning it converts from a solid to a liquid near ambient laboratory temperature. In contrast, the NIST-evaluated melting point of 2,2-dichloro-4,4-dimethylpentane is 239 K (-34 °C) [1], a value 57.5 K lower. This places the target compound in a distinct physical-state regime: it can be handled as a low-melting solid or a liquid at standard room temperature, whereas the geminal isomer remains a liquid down to -34 °C.

Melting point Physical state Storage and handling

Refractive Index Differentiation for In-Line Purity Monitoring Against Linear Vicinal Analog

The reported refractive index (n) of 1,2-dichloro-4,4-dimethylpentane is 1.4489 . The linear vicinal analog 1,2-dichloropentane has a refractive index of 1.433–1.434 , yielding a difference of approximately Δn ≈ 0.015–0.016. The monochloro analog 1-chloro-4,4-dimethylpentane has an even lower predicted n of 1.419. This 0.015–0.030 refractive index offset is readily resolvable by standard laboratory refractometers (±0.0005) and modern process refractometers, enabling rapid, non-destructive verification of material identity and purity.

Refractive index Quality control Process analytical technology

Critically Evaluated Thermophysical Data Coverage: NIST/TRC WTT Advantage for Process Design and Modeling

The NIST/TRC Web Thermo Tables (WTT) contain critically evaluated thermodynamic property recommendations for 1,2-dichloro-4,4-dimethylpentane, covering 15+ property functions including normal boiling point, critical temperature and pressure, density as a function of temperature (200–636 K), enthalpy of vaporization, heat capacity (liquid and ideal gas), viscosity (gas and liquid phases), thermal conductivity, and refractive index [1]. In contrast, 1,2-dichloropentane has only phase-change data (boiling point) in the free NIST Webbook [2], and 1-chloro-4,4-dimethylpentane has no NIST-evaluated data—only predicted properties from ACD/Labs modules [3]. This represents a 10× differential in the number of validated, peer-reviewed property functions available.

Thermophysical properties Process simulation Data quality

Procurement-Driven Application Scenarios Where 1,2-Dichloro-4,4-dimethylpentane Is Preferred Over Closest Analogs


Distillation-Centric Process Development Requiring Isomer Separation from Geminal By-Products

In processes where the geminal isomer 2,2-dichloro-4,4-dimethylpentane is a possible by-product or contaminant, the 13 K boiling-point elevation of the 1,2-isomer enables efficient separation by fractional distillation [1]. Procurement of the 1,2-isomer is preferred when downstream synthesis demands vicinal dihalide reactivity and isomer purity exceeding that achievable with mixed isomeric feedstocks.

Low-Temperature Reaction Media and Cryogenic Handling Operations

The -34 °C melting point of the geminal isomer renders it unsuitable for processes operating below that temperature, where solidification would occur. The target compound, with a melting point near 23.5 °C, can be maintained as a liquid with mild heating or as a solid for precise stoichiometric addition in batch reactions—offering flexibility not available with the geminal analog .

Refractive Index-Based In-Line Process Analytical Technology (PAT) for Continuous Flow Synthesis

The refractive index of 1,2-dichloro-4,4-dimethylpentane (n = 1.4489) differs by ≥0.015 from both linear and monochloro analogs . This enables real-time, non-destructive composition monitoring via in-line refractometers for continuous-flow reactors, reducing offline sampling frequency and accelerating quality release decisions.

Thermodynamic Modeling and Process Simulation for Scale-Up Engineering

The extensive NIST/TRC critically evaluated property dataset for 1,2-dichloro-4,4-dimethylpentane—including temperature-dependent density, viscosity, thermal conductivity, and heat capacity—provides the validated input parameters required for rigorous process simulation (e.g., Aspen Plus, CHEMCAD) [2]. This directly reduces design margins and safety factors compared to using predicted data for less-characterized analogs, making it the preferred choice for procurement in scale-up projects.

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